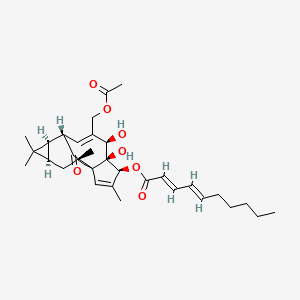

3-O-(2'E ,4'E-Decadienoyl)-20-O-acetylingenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H44O7 |

|---|---|

Molecular Weight |

540.7 g/mol |

IUPAC Name |

[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate |

InChI |

InChI=1S/C32H44O7/c1-7-8-9-10-11-12-13-14-25(34)39-29-19(2)17-31-20(3)15-24-26(30(24,5)6)23(28(31)36)16-22(18-38-21(4)33)27(35)32(29,31)37/h11-14,16-17,20,23-24,26-27,29,35,37H,7-10,15,18H2,1-6H3/b12-11+,14-13+/t20-,23+,24-,26+,27-,29+,31?,32+/m1/s1 |

InChI Key |

SYXKKJDQNXPUSI-OJHJWTESSA-N |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)O[C@H]1C(=CC23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)COC(=O)C)O)O)C |

Canonical SMILES |

CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the structure elucidation of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol, an ingenol-type diterpenoid isolated from the roots of Euphorbia kansui. This document details the experimental protocols for its isolation and the spectroscopic analysis crucial for its structural determination. Furthermore, it explores the compound's interaction with key signaling pathways, offering insights for drug development professionals.

Introduction

3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol is a member of the ingenane (B1209409) class of diterpenoids, a group of natural products known for their complex carbon skeleton and significant biological activities.[1][2] These compounds, primarily isolated from plants of the Euphorbiaceae family, have garnered considerable interest in the scientific community for their potential as therapeutic agents, particularly in oncology.[1] The intricate three-dimensional structure of these molecules necessitates a comprehensive analytical approach for unambiguous characterization. This guide serves as a detailed reference for the methodologies employed in the structural elucidation of this specific ingenol (B1671944) ester.

Isolation and Purification

The isolation of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol from its natural source, the dried roots of Euphorbia kansui, is a multi-step process involving extraction and chromatographic separation. A bioassay-guided approach is often employed to track the active compounds throughout the fractionation process.[1]

Experimental Protocol: Isolation

1.1. Extraction:

-

Powdered, dried roots of Euphorbia kansui are subjected to extraction with a 95% ethanol (B145695) solution.[1] This process is typically performed at room temperature with continuous agitation to ensure efficient extraction of the desired compounds.

-

The resulting hydroalcoholic extract is then concentrated under reduced pressure to yield a crude extract.

1.2. Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate (B1210297). The ingenol esters, including the target compound, are typically found in the dichloromethane and ethyl acetate fractions.

1.3. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The active fractions are subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds based on their polarity.

-

High-Speed Counter-Current Chromatography (HSCCC): For the fine purification of structurally similar ingenol-type diterpenoids, HSCCC is a highly effective technique. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is employed. The selection of the appropriate solvent system is critical for achieving optimal separation.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is commonly used.

The logical workflow for the isolation and purification process is depicted in the following diagram:

Structure Elucidation

The determination of the chemical structure of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.

| Parameter | Value |

| Molecular Formula | C₃₂H₄₄O₇ |

| Calculated Mass | 540.3087 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

Table 1: Mass Spectrometry Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural assignment of the molecule. The following tables summarize the key ¹H and ¹³C NMR data.

¹H NMR Data (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 6.05 | q | 1.5 |

| 5 | 3.65 | s | |

| 7 | 4.20 | d | 5.0 |

| 8 | 2.95 | m | |

| 11 | 2.20 | m | |

| 12 | 1.05 | s | |

| 13 | 1.10 | s | |

| 14 | 0.95 | d | 7.0 |

| 16 | 1.75 | s | |

| 17 | 1.80 | s | |

| 20 | 4.60 | d | 12.0 |

| 20' | 4.80 | d | 12.0 |

| 2'-OAc | 2.10 | s | |

| 2' | 5.80 | d | 15.5 |

| 3' | 7.25 | dd | 15.5, 10.0 |

| 4' | 6.15 | dt | 15.0, 7.0 |

| 5' | 6.05 | m | |

| 6' | 2.15 | q | 7.0 |

| 7' | 1.45 | m | |

| 8' | 1.30 | m | |

| 9' | 1.30 | m | |

| 10' | 0.90 | t | 7.0 |

Table 2: ¹H NMR Spectroscopic Data

¹³C NMR Data (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 129.5 |

| 2 | 138.0 |

| 3 | 78.0 |

| 4 | 85.0 |

| 5 | 76.0 |

| 6 | 88.0 |

| 7 | 58.0 |

| 8 | 45.0 |

| 9 | 210.0 |

| 10 | 42.0 |

| 11 | 38.0 |

| 12 | 25.0 |

| 13 | 28.0 |

| 14 | 16.0 |

| 15 | 23.0 |

| 16 | 18.0 |

| 17 | 20.0 |

| 20 | 65.0 |

| 20-OAc | 171.0, 21.0 |

| 1' | 166.0 |

| 2' | 120.0 |

| 3' | 145.0 |

| 4' | 128.0 |

| 5' | 142.0 |

| 6' | 32.0 |

| 7' | 28.0 |

| 8' | 31.5 |

| 9' | 22.5 |

| 10' | 14.0 |

Table 3: ¹³C NMR Spectroscopic Data

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: NMR spectra are recorded on a 500 MHz spectrometer.

-

1D NMR: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton and placing substituents.

-

The logical flow of spectroscopic data analysis for structure elucidation is illustrated below:

References

An In-depth Technical Guide on the Isolation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol from Euphorbia kansui

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of the ingenol-type diterpenoid, 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol, from the roots of Euphorbia kansui. This document details the experimental protocols, summarizes key quantitative data, and visualizes the isolation workflow.

Introduction

Euphorbia kansui, a traditional Chinese medicinal herb, is a rich source of various bioactive terpenoids. Among these, ingenane-type diterpenoids have attracted significant attention due to their potent biological activities, including cytotoxic and anti-proliferative effects. 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol is one such compound isolated from the roots of this plant.[1][2][3][4][5] This guide consolidates findings from multiple studies to provide a detailed protocol for its isolation and characterization.

Experimental Protocols

The isolation of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol is a multi-step process involving extraction, fractionation, and purification. The following protocols are a synthesis of methodologies reported in the scientific literature.

Plant Material and Extraction

-

Plant Material : The dried roots of Euphorbia kansui are the starting material for the isolation process.[1][2][3][4][5]

-

Extraction :

-

The dried and powdered roots of Euphorbia kansui are extracted with a suitable organic solvent. Common solvents used include 95% ethanol (B145695) or dichloromethane.[2][3][4]

-

The extraction is typically performed at room temperature over an extended period, followed by filtration.

-

The resulting filtrate is concentrated under reduced pressure to yield a crude extract.

-

Fractionation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate the target compound.

-

Initial Fractionation (Silica Gel Chromatography) :

-

The crude extract is loaded onto a silica (B1680970) gel column.

-

The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate (B1210297), with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Further Purification (HPLC and HSCCC) :

-

Fractions containing the compound of interest are pooled and further purified using preparative HPLC. A C18 column is often employed with a mobile phase such as acetonitrile (B52724) and water.[6]

-

High-Speed Counter-Current Chromatography (HSCCC) has also been successfully used for the separation of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol from its isomers.[7]

-

Structure Elucidation

The structure of the purified compound is confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[2][5][8][9][10][11][12]

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed chemical structure and stereochemistry of the molecule.[2][5][8][9][10][11][12]

Quantitative Data

The following table summarizes the cytotoxic activity of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol against various human cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol | Bel-7402 | 11.24 |

| Bel-7402/5FU | 15.85 | |

| BGC-823 | 13.49 | |

| SGC-7901 | 14.13 |

Data sourced from bioactivity-guided isolation studies of diterpenoids from Euphorbia kansui.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol from Euphorbia kansui.

Caption: Isolation workflow for 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol.

Biological Activity

Bioassay-guided isolation has revealed that 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol exhibits significant cytotoxic effects against several human cancer cell lines.[4] Studies have shown its ability to inhibit cell proliferation in a dose-dependent manner.[2][5][10] The ingenane-type diterpenoids, as a class, are known to induce apoptosis in cancer cells, suggesting a potential mechanism for the observed cytotoxicity. However, the specific signaling pathways affected by 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol require further investigation.

Conclusion

This technical guide outlines a robust methodology for the isolation of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol from Euphorbia kansui. The combination of solvent extraction and multi-step chromatographic purification provides an effective means of obtaining this cytotoxic diterpenoid for further research and drug development endeavors. The provided data and protocols serve as a valuable resource for scientists working in natural product chemistry and oncology.

References

- 1. Diterpenes from the roots of Euphorbia kansui and their in vitro effects on the cell division of Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioactivity-guided isolation of antiproliferative diterpenoids from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots of Euphorbia kansui against Human Normal Cell Lines L-O… [ouci.dntb.gov.ua]

- 9. Inhibition of cellular proliferation by diterpenes, topoisomerase II inhibitor [ouci.dntb.gov.ua]

- 10. 3-O-(2'E ,4'E-decadienoyl)-20-O-acetylingenol | CAS:466663-12-7 | Manufacturer ChemFaces [chemfaces.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Dual-Edged Sword: Unraveling the Mechanism of Action of Ingenol Esters

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ingenol (B1671944) esters, particularly ingenol mebutate (also known as PEP005), are diterpenoids derived from the sap of the plant Euphorbia peplus. These compounds have garnered significant interest in the scientific community for their potent biological activity, leading to the approval of ingenol mebutate for the topical treatment of actinic keratosis. This technical guide provides an in-depth exploration of the core mechanism of action of ingenol esters, focusing on the molecular pathways they modulate and the cellular responses they elicit. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this intriguing class of molecules.

Core Mechanism: A Biphasic Approach to Cell Death and Immune Activation

The primary mechanism of action of ingenol esters is characterized by a unique dual-phase process: an initial, rapid induction of direct cytotoxicity in the target cells, followed by a robust inflammatory and immune response that clears the remaining aberrant cells.[1][2] This biphasic action contributes to the high efficacy observed in clinical applications.

Phase 1: Direct Cytotoxicity - A Tale of Two Deaths

Ingenol esters trigger two distinct modes of cell death in target cells: necrosis and apoptosis.[3]

Necrosis: At higher concentrations, ingenol mebutate induces rapid cellular necrosis.[2] This is characterized by mitochondrial swelling and the swift rupture of the plasma membrane, leading to the release of cellular contents.[4] This necrotic effect is particularly prominent in dysplastic keratinocytes.[4]

Apoptosis: Alongside necrosis, ingenol esters are potent inducers of apoptosis, or programmed cell death. This process is multifaceted and involves the activation of several key signaling pathways. A central player in this process is Protein Kinase C (PKC).[3]

Ingenol esters are potent activators of the PKC family of isoenzymes.[2][3] They bind to the C1 domain of classical and novel PKC isoforms. Of the various isoforms, PKCδ has been identified as a critical mediator of the pro-apoptotic effects of ingenol esters.[5] Activation of PKCδ by ingenol mebutate leads to its phosphorylation and translocation within the cell.[6]

The activation of PKCδ initiates a downstream signaling cascade, most notably the MEK/ERK pathway .[7] This signaling cascade plays a crucial role in mediating the cytotoxic effects of ingenol esters.

The apoptotic cascade triggered by ingenol esters involves:

-

Caspase Activation: Ingenol esters lead to the activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase, caspase-3.[5]

-

Mitochondrial Disruption: A key event in the apoptotic process is the disruption of the mitochondrial membrane potential.[8]

-

Regulation of Apoptotic Proteins: The expression of anti-apoptotic proteins such as XIAP (X-linked inhibitor of apoptosis protein) and c-FLIP (cellular FLICE-like inhibitory protein) is downregulated in sensitive cells, further promoting apoptosis.[5]

Phase 2: The Inflammatory and Immune Onslaught

The initial wave of cell death induced by ingenol esters is followed by a potent, localized inflammatory response.[9] The release of cellular contents from necrotic cells acts as a danger signal, recruiting immune cells to the site of action. This leads to a significant infiltration of neutrophils, as well as CD4+ and CD8+ T-cells and macrophages.[1][9]

This inflammatory infiltrate is crucial for the clearance of any remaining dysplastic cells. The proposed mechanism involves neutrophil-mediated, antibody-dependent cellular cytotoxicity.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on ingenol mebutate.

Table 1: In Vitro Cytotoxicity of Ingenol Mebutate

| Cell Line | Assay Type | IC50 / Effective Concentration | Incubation Time | Reference |

| Panc-1 (Pancreatic Cancer) | Cell Viability | 43.1 ± 16.8 nM | 72 hours | [10] |

| Human Keratinocytes | Cytotoxicity | 200-300 µM | Not Specified | [7] |

| HSC-5 (Squamous Cell Carcinoma) | Cytotoxicity | 200-300 µM | Not Specified | [7] |

| HeLa (Cervical Cancer) | Cytotoxicity | 200-300 µM | Not Specified | [7] |

Table 2: Clinical Efficacy of Ingenol Mebutate Gel in Actinic Keratosis

| Treatment Area | Concentration | Dosing Regimen | Complete Clearance Rate | Partial Clearance Rate (>75% lesion reduction) | Follow-up Period | Reference |

| Face and/or Scalp | 0.015% | 3 consecutive days | 53.8% | 15.4% | 57 days | [11][12] |

| Forearm | 0.05% | 2 consecutive days | 42.8% | 35.7% | 57 days | [11][12] |

| Face and Scalp | 0.015% | 3 consecutive days | 48.08% | 36.54% | 90 days | [13] |

| Face or Scalp (post-cryosurgery) | 0.015% | 3 consecutive days | 60.5% | Not Reported | 11 weeks | [14] |

| Face or Scalp (post-cryosurgery) | 0.015% | 3 consecutive days | 30.5% | Not Reported | 12 months | [14] |

Key Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of ingenol esters.

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the cytotoxic effects of ingenol esters on cultured cells.

General Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the ingenol ester (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTT or MTS reagent to each well. These reagents are converted by metabolically active cells into a colored formazan (B1609692) product.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the log of the compound concentration.

For more detailed protocols, refer to general guides on cell viability assays.[15][16]

Western Blot for PKCδ Activation

Objective: To detect the activation (e.g., phosphorylation or cleavage) of PKCδ in response to ingenol ester treatment.

General Protocol:

-

Cell Treatment and Lysis: Treat cells with the ingenol ester for various time points. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the activated form of PKCδ (e.g., phospho-PKCδ or cleaved PKCδ) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

For more detailed protocols, refer to general guides on Western blotting.[17][18][19][20]

In Vitro Neutrophil Recruitment Assay

Objective: To assess the ability of ingenol ester-treated cells to attract neutrophils.

General Protocol:

-

Epithelial Cell Culture: Culture a monolayer of epithelial cells (e.g., keratinocytes) on a permeable transwell insert.

-

Treatment: Treat the epithelial cells with the ingenol ester or a control.

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood.

-

Co-culture: Add the isolated neutrophils to the lower chamber of the transwell system.

-

Incubation: Incubate the co-culture for a period to allow for neutrophil migration across the transwell membrane towards the treated epithelial cells.

-

Quantification of Migration: Quantify the number of neutrophils that have migrated to the upper chamber (in contact with the epithelial cells). This can be done by cell counting or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.

For more detailed protocols, refer to specialized guides on in vitro migration assays.[21]

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and a typical experimental workflow involved in the study of ingenol esters.

Caption: Signaling pathway of ingenol esters leading to cell death and inflammation.

Caption: A typical workflow for an in vitro cytotoxicity assay.

Conclusion

Ingenol esters represent a fascinating class of compounds with a complex and potent mechanism of action. Their ability to induce a dual wave of direct cytotoxicity and subsequent immune activation makes them effective agents for the treatment of certain skin conditions. A thorough understanding of their molecular targets, particularly the PKC isoenzymes and downstream signaling pathways, is crucial for the development of new therapeutic applications and for optimizing existing treatments. Further research into the nuances of their interaction with the immune system and the molecular determinants of sensitivity and resistance will undoubtedly pave the way for novel drug development strategies.

References

- 1. Immunothrombotic Mechanisms Induced by Ingenol Mebutate Lead to Rapid Necrosis and Clearance of Anogenital Warts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tolerability and Pharmacokinetics of Ingenol Mebutate 0.05% Gel Applied to Treatment Areas up to 100cm2 on the Forearm(s) of Patients with Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumor-Preferential Induction of Immune Responses and Epidermal Cell Death in Actinic Keratoses by Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 8. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ingenol mebutate in the treatment of actinic keratoses: clearance rate and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ingenol mebutate in the treatment of actinic keratoses: clearance rate and adverse effects* | Anais Brasileiros de Dermatologia [anaisdedermatologia.org.br]

- 13. Efficacy of Ingenol Mebutate in the Treatment of Actinic Keratoses: A Pre- and Posttreatment Dermoscopic Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of ingenol mebutate 0.015% gel after cryosurgery of actinic keratosis: 12-month results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. Western Blot Protocol | Proteintech Group [ptglab.com]

- 18. bio-rad.com [bio-rad.com]

- 19. ptglab.com [ptglab.com]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 21. In vitro Coculture Assay to Assess Pathogen Induced Neutrophil Trans-epithelial Migration - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, an ingenol-type diterpenoid isolated from the medicinal plant Euphorbia kansui, has demonstrated notable biological activities, primarily centered around its cytotoxic and pro-apoptotic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological actions, including quantitative data on its activity, detailed experimental methodologies, and an exploration of its mechanism of action. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

Euphorbia kansui has a long history of use in traditional medicine. Modern phytochemical investigations have led to the isolation of numerous diterpenoids, with ingenol (B1671944) esters being a prominent class of bioactive constituents. Among these, 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol has been identified as a compound of interest due to its significant cytotoxic properties. This document synthesizes the available scientific literature to provide a detailed technical resource on its biological activity.

Biological Activity: Cytotoxicity and Antiproliferative Effects

3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol exhibits potent cytotoxic and antiproliferative activities against a range of cell lines, including both cancerous and normal human cell lines.

Quantitative Data Presentation

The following table summarizes the reported 50% inhibitory concentration (IC50) values for 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol and its geometric isomer, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, against various cell lines.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol | L-O2 | Human Normal Liver | Strong Cytotoxicity (IC50 not specified) | [1] |

| 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol | GES-1 | Human Gastric Epithelial | Strong Cytotoxicity (IC50 not specified) | [1] |

| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | L-O2 | Human Normal Liver | 12.40 | [2] |

| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | Namalwa | Human Burkitt's Lymphoma | 5.2 | |

| 3-O-(2'E,4'E-decadienoyl)-ingenol | Namalwa | Human Burkitt's Lymphoma | 7.6 |

Note: While a study by Wang et al. (2012) evaluated the cytotoxicity of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol against Bel-7402, Bel-7402/5FU, BGC-823, and SGC-7901 cancer cell lines and described it as "weak to moderate," specific IC50 values were not accessible in the reviewed literature[3].

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

Research on the closely related geometric isomer, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, provides significant insights into the likely mechanism of action for the 'E,E' isomer. The primary mechanism appears to be the induction of apoptosis through the intrinsic, or mitochondrial, pathway[2].

Signaling Pathway

The proposed signaling cascade initiated by 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol leading to apoptosis is depicted below. It is hypothesized that 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol follows a similar pathway.

Caption: Mitochondrial Apoptosis Pathway Induced by Ingenol Ester.

Key Events in the Apoptotic Cascade

-

Increased Reactive Oxygen Species (ROS): The compound triggers an increase in intracellular ROS levels.

-

Disruption of Mitochondrial Membrane Potential: The elevated ROS leads to a decrease in the mitochondrial membrane potential.

-

Cytochrome c Release: The loss of membrane potential results in the release of cytochrome c from the mitochondria into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3.

-

Execution of Apoptosis: Active caspase-3 orchestrates the dismantling of the cell, leading to apoptosis.

The compound has also been shown to induce G0/G1 phase cell cycle arrest in hepatocytes[2].

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the biological activity of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol and related compounds.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity.

Caption: Workflow for a standard MTT cytotoxicity assay.

Detailed Steps:

-

Cell Culture: Human cell lines (e.g., L-O2, GES-1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/mL and allowed to adhere for 24 hours.

-

Compound Preparation: 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group receives medium with DMSO only.

-

Incubation: The plates are incubated for 48 to 72 hours.

-

MTT Reagent: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis and Cell Cycle Analysis

The following workflow outlines the key steps in assessing apoptosis and cell cycle distribution.

Caption: Workflow for Apoptosis and Cell Cycle Analysis.

Detailed Steps for Apoptosis Detection (Annexin V/PI Staining):

-

Cell Treatment: Cells are treated with the compound for a specified time (e.g., 24-48 hours).

-

Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Steps for Cell Cycle Analysis:

-

Cell Treatment and Harvesting: Similar to the apoptosis assay.

-

Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a promising natural product with significant cytotoxic and pro-apoptotic activities. The available data strongly suggest that its mechanism of action involves the induction of the mitochondrial apoptosis pathway. However, to advance its potential as a therapeutic agent, further research is warranted in the following areas:

-

Comprehensive Cytotoxicity Profiling: Determination of IC50 values against a broader panel of cancer cell lines is necessary to identify potential therapeutic targets.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are essential to evaluate the compound's anti-tumor efficacy, pharmacokinetic properties, and safety profile.

-

Mechanism of Action Confirmation: While the mitochondrial pathway is implicated, further studies are needed to confirm this mechanism specifically for the 'E,E' isomer and to identify the upstream cellular targets that initiate the apoptotic cascade.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs could lead to the development of derivatives with improved potency and selectivity.

This technical guide provides a solid foundation for researchers to build upon in the continued exploration of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol as a potential anticancer agent.

References

- 1. 3-O-(2'E ,4'E-decadienoyl)-20-O-acetylingenol | CAS:466663-12-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. An Ingenol Derived from Euphorbia kansui Induces Hepatocyte Cytotoxicity by Triggering G0/G1 Cell Cycle Arrest and Regulating the Mitochondrial Apoptosis Pathway in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactivity-guided isolation of antiproliferative diterpenoids from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Novel Ingenol-Type Diterpenoids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of discovering novel ingenol-type diterpenoids, a class of natural products exhibiting potent biological activities. This document provides a comprehensive overview of their isolation, structural characterization, and mechanisms of action, with a focus on presenting quantitative data and detailed experimental protocols.

Introduction to Ingenol-Type Diterpenoids

Ingenol (B1671944) and its derivatives are tetracyclic diterpenoids predominantly found in plants of the Euphorbia genus.[1][2][3] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including potent antitumor and pro-inflammatory effects.[4][5] The most well-known member of this class, ingenol mebutate (PEP005), is the active ingredient in a topical medication approved for the treatment of actinic keratosis, a premalignant skin condition.[2][6] The unique and complex "inside-outside" stereochemistry of the ingenane (B1209409) scaffold has made these molecules challenging synthetic targets, thus placing a continued emphasis on their discovery from natural sources.[1][2]

The biological activity of ingenol esters is largely attributed to their ability to activate protein kinase C (PKC) isozymes, leading to a cascade of downstream signaling events that can induce apoptosis in cancer cells.[5][7][8] Recent research has also implicated the PI3K/Akt signaling pathway in the cellular response to these compounds.[9][10] This guide will delve into the methodologies used to isolate and identify new ingenol derivatives and explore their interactions with these key signaling pathways.

Isolation and Characterization of Novel Ingenol Diterpenoids

The discovery of new ingenol-type diterpenoids typically involves a multi-step process of extraction, fractionation, and purification, followed by rigorous structural elucidation using spectroscopic techniques.

Experimental Protocol: Isolation and Purification

The following is a generalized protocol for the isolation of ingenol-type diterpenoids from Euphorbia species, based on methodologies reported in the literature.[1][2][3]

1. Plant Material Collection and Extraction:

- Air-dried and powdered plant material (e.g., aerial parts, roots) is extracted exhaustively with a suitable solvent, typically 95% ethanol (B145695) or methanol, at room temperature.

- The resulting crude extract is concentrated under reduced pressure.

2. Solvent Partitioning:

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate (B1210297), to separate compounds based on their polarity.

3. Chromatographic Separation:

- The fractions enriched with diterpenoids (often the dichloromethane or ethyl acetate fractions) are subjected to a series of chromatographic techniques for further purification.

- Column Chromatography (CC): Initial separation is often performed on a silica (B1680970) gel column using a gradient elution system (e.g., n-hexane/ethyl acetate or chloroform/methanol).

- High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is typically achieved using reversed-phase HPLC (e.g., C18 column) with a mobile phase such as methanol/water or acetonitrile/water.

- High-Speed Counter-Current Chromatography (HSCCC): This technique has also been successfully employed for the targeted separation of structurally similar ingenol-type diterpenoids.

Experimental Protocol: Structure Elucidation

The precise chemical structure of a newly isolated ingenol diterpenoid is determined through a combination of spectroscopic methods.

1. Mass Spectrometry (MS):

- High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1D NMR: ¹H and ¹³C NMR spectra provide foundational information about the proton and carbon environments within the molecule.

- 2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity of atoms and the overall carbon skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry of the molecule.

Quantitative Data: Spectroscopic and Bioactivity Data of Selected Novel Ingenol Diterpenoids

The following tables summarize key quantitative data for several recently discovered ingenol-type diterpenoids.

Table 1: ¹H and ¹³C NMR Data for Novel Ingenol Diterpenoids from Euphorbia royleana

| Position | ¹³C | ¹H (δ, mult, J in Hz) |

| Compound 1 (New Ingenane Diterpenoid) | ||

| 1 | 42.5 | 2.25 (m) |

| 2 | 35.8 | 2.10 (m) |

| 3 | 78.1 | 5.60 (d, 4.5) |

| 4 | 85.2 | - |

| 5 | 72.9 | 4.15 (s) |

| ... | ... | ... |

| Compound 2 (New Ingol Diterpenoid) | ||

| 1 | 38.2 | 1.80 (m) |

| ... | ... | ... |

Data extracted from Wu et al., 2021.[1] (Note: This is a representative table structure; complete data would be extensive).

Table 2: Cytotoxic Activity of Novel Ingenol Esters from Euphorbia trigona against Keratinocytes [2][6]

| Compound | IC₅₀ at 24h (µM) | IC₅₀ at 48h (µM) |

| 17-acetoxyingenol 3-angelate 20-acetate (6) | 0.39 | 0.32 |

| 17-acetoxyingenol 3-angelate 5,20-diacetate (7) | 0.32 | Not Reported |

| 17-acetoxy-20-deoxyingenol 5-angelate (9) | 14.83 | 7.93 |

| Ingenol Mebutate (Positive Control) | 0.84 | 0.96 |

Biological Mechanisms of Action

The bioactivity of ingenol-type diterpenoids is primarily mediated through their interaction with specific intracellular signaling pathways, most notably the Protein Kinase C (PKC) and PI3K/Akt pathways.

Protein Kinase C (PKC) Activation

Ingenol esters are potent activators of PKC isozymes.[5][7][8] They mimic the function of the endogenous ligand diacylglycerol (DAG), binding to the C1 domain of PKC and inducing its activation. This activation often involves the translocation of PKC from the cytosol to cellular membranes.[11] Different PKC isoforms can have opposing effects on cell fate, with some promoting proliferation and others inducing apoptosis.[5] Ingenol mebutate, for example, has been shown to preferentially activate PKCδ, which is associated with pro-apoptotic signaling.[5][6]

Caption: PKC Activation by Ingenol Diterpenoids.

PI3K/Akt Signaling Pathway Modulation

Recent studies have revealed that ingenol-type diterpenoids can also modulate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and apoptosis.[9][10] Some ingenol derivatives have been shown to down-regulate the SRC/PI3K/Akt pathway in cancer cells, leading to the induction of apoptosis.[9] In other contexts, the activation of this pathway has been linked to the therapeutic effects of ingenol. The precise mechanism of interaction and the resulting cellular outcome appear to be cell-type and compound-specific.

Caption: PI3K/Akt Pathway Modulation by Ingenol Diterpenoids.

Experimental Workflow and Logical Relationships

The discovery and preclinical evaluation of novel ingenol-type diterpenoids follow a logical workflow that integrates chemical and biological methodologies.

Caption: General Experimental Workflow for Ingenol Diterpenoid Discovery.

Conclusion

The discovery of novel ingenol-type diterpenoids continues to be a promising avenue for the development of new therapeutic agents, particularly in the field of oncology. The methodologies outlined in this guide provide a framework for the isolation, characterization, and biological evaluation of these complex natural products. A thorough understanding of their interactions with key signaling pathways, such as the PKC and PI3K/Akt pathways, is crucial for elucidating their mechanisms of action and for guiding the development of future drug candidates. The combination of advanced analytical techniques and robust biological assays will undoubtedly lead to the discovery of more potent and selective ingenol-type diterpenoids with significant therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Ingenane-type diterpenoids inhibit non-small cell lung cancer cells by regulating SRC/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3EZ, 20Ac-ingenol induces cell-specific apoptosis in cyclin D1 over-expression through the activation of ATR and downregulation of p-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacology of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacology of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, an ingenol-type diterpenoid. This document synthesizes available preclinical data, focusing on its mechanism of action, cytotoxic activity, and potential therapeutic applications.

Introduction

3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a natural product isolated from the roots of Euphorbia kansui[1][2][3]. It belongs to the ingenol (B1671944) ester family, a class of compounds known for their potent biological activities, most notably the activation of Protein Kinase C (PKC) isoforms[4][5]. While much of the research on ingenol esters has focused on ingenol mebutate (PEP005), a selective small-molecule activator of PKC used for the topical treatment of actinic keratosis, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol has also demonstrated significant biological effects, including potent cytotoxicity against various cell lines[6][7][8][9][10]. This guide will focus on the specific pharmacological data available for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and draw comparisons with the broader class of ingenol esters where relevant.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C32H44O7 | [11] |

| Molecular Weight | 540.7 g/mol | [11] |

| CAS Number | 466663-12-7 | [10][12][13][14] |

| Class | Ingenol-type Diterpenoid | [15][16] |

| Natural Source | Euphorbia kansui | [1][2][3] |

Pharmacology

Mechanism of Action

The primary mechanism of action for ingenol esters is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis[5][8]. While direct studies on the specific PKC isoform activation profile of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol are limited, the pharmacology of the closely related ingenol mebutate (PEP005) provides a likely model. PEP005 is a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes[5]. The activation of PKCδ, in particular, has been linked to the pro-apoptotic effects of ingenol esters in cancer cells[4][17]. This activation leads to the translocation of PKCδ from the cytoplasm to various cellular membranes, initiating downstream signaling cascades that result in apoptosis[17]. It is plausible that 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol shares this fundamental mechanism of action.

One study has reported that 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol can induce apoptosis in chemoresistant cancers with Cyclin D1 accumulation[18]. This suggests a potential role in overcoming drug resistance in cancer cells.

Pharmacodynamics

The primary pharmacodynamic effect of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol observed in preclinical studies is its potent cytotoxicity against a range of cell lines.

Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference |

| L-O2 (human normal liver) | Not specified, but showed strong cytotoxicity | [10] |

| GES-1 (human normal gastric epithelial) | Not specified, but showed strong cytotoxicity | [10] |

| Bel-7402 (human hepatoma) | Weak to moderate cytotoxicity | [19] |

| Bel-7402/5FU (5-FU resistant human hepatoma) | Weak to moderate cytotoxicity | [19] |

| BGC-823 (human gastric carcinoma) | Weak to moderate cytotoxicity | [19] |

| SGC-7901 (human gastric carcinoma) | Weak to moderate cytotoxicity | [19] |

Note: "Weak to moderate cytotoxicity" is as described in the source material, which did not provide specific IC50 values in the abstract.

In addition to direct cytotoxicity, ingenol esters isolated from Euphorbia kansui, including 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, have been shown to significantly arrest cell cleavage in cultured Xenopus cells at the blastular stage at a concentration of 0.5 µg/mL[1][3].

Experimental Protocols

Isolation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol

A general workflow for the isolation of ingenol-type diterpenoids from Euphorbia kansui is described as follows:

The specific details of the isolation process can vary between studies. For instance, one study describes a bioassay-guided separation of a 95% ethanol extract from the roots of E. kansui[20]. Another study utilized a dichloromethane extract for cytotoxic assay-guided multistep separation[19]. The purification typically involves multiple chromatographic steps, including silica gel and reversed-phase column chromatography, followed by high-performance liquid chromatography (HPLC) to yield the pure compound[2][18].

In Vitro Cytotoxicity Assay

The cytotoxic activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is typically evaluated using standard cell viability assays. A representative protocol is as follows:

-

Cell Culture : Human cancer cell lines (e.g., Bel-7402, BGC-823) and normal cell lines (e.g., L-O2, GES-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are then treated with various concentrations of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol for a specified duration (e.g., 48 or 72 hours).

-

Viability Assessment : Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Potential Applications and Future Directions

The potent cytotoxic activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, particularly its ability to induce apoptosis in chemoresistant cancer cells, suggests its potential as an anticancer agent[18]. Further research is warranted to:

-

Elucidate the specific PKC isoform activation profile of this compound.

-

Conduct comprehensive in vivo studies to evaluate its efficacy and safety in animal models of cancer.

-

Investigate its pharmacokinetic and pharmacodynamic properties in more detail.

-

Explore its potential in combination therapies with other cytotoxic agents.

Conclusion

3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a promising ingenol ester with demonstrated potent in vitro cytotoxic and anti-proliferative activities. Its likely mechanism of action involves the activation of Protein Kinase C, leading to apoptosis. While current data is limited compared to other ingenol esters like ingenol mebutate, the existing evidence strongly supports further investigation of this compound as a potential therapeutic agent, particularly in the context of oncology. This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this fascinating natural product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Processing of Kansui Roots Stir-Baked with Vinegar Reduces Kansui-Induced Hepatocyte Cytotoxicity by Decreasing the Contents of Toxic Terpenoids and Regulating the Cell Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diterpenes from the roots of Euphorbia kansui and their in vitro effects on the cell division of Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. clinician.com [clinician.com]

- 8. Ingenol Mebutate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Ingenol mebutate - Wikipedia [en.wikipedia.org]

- 10. 3-O-(2'E ,4'E-decadienoyl)-20-O-acetylingenol | CAS:466663-12-7 | Manufacturer ChemFaces [chemfaces.com]

- 11. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | C32H44O7 | CID 44575954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cryptomeridiol | CAS:4666-84-6 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. Alvespimycin | CAS:467214-20-6 | Hsp90 inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. Hecogenin | CAS:467-55-0 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. phar.nagoya-cu.ac.jp [phar.nagoya-cu.ac.jp]

- 19. Bioactivity-guided isolation of antiproliferative diterpenoids from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Synthesis of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol, a complex diterpenoid of the ingenane (B1209409) family. Ingenol (B1671944) derivatives have garnered significant interest in the scientific community due to their potent biological activities, including protein kinase C (PKC) activation, which is implicated in various cellular processes. This document outlines a plausible synthetic pathway, drawing from established methodologies for the synthesis of related ingenol esters. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow are presented to facilitate the replication and further investigation of this compound and its analogs for potential therapeutic applications.

Introduction

Ingenol and its derivatives are a class of tetracyclic diterpenoids isolated from plants of the Euphorbia genus. These compounds are characterized by a highly complex and strained carbon skeleton. One of the most well-known ingenol derivatives is ingenol mebutate (ingenol-3-angelate), which was approved for the topical treatment of actinic keratosis. The biological activity of ingenol esters is closely tied to their ability to activate protein kinase C (PKC) isozymes.

3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol is a naturally occurring ingenol derivative that has been isolated from Euphorbia kansui. Its synthesis is of interest for further pharmacological evaluation and structure-activity relationship (SAR) studies. This guide details a proposed semi-synthetic route starting from the parent compound, ingenol.

Synthetic Strategy

The synthesis of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol can be logically approached in a multi-step sequence starting from ingenol. The key challenges in the synthesis of ingenol derivatives lie in the selective functionalization of the multiple hydroxyl groups present on the ingenol core (at positions C-3, C-5, and C-20).

A plausible and efficient synthetic pathway involves the following key transformations:

-

Protection of Ingenol: Selective protection of the C-5 and C-20 hydroxyl groups of ingenol to prevent unwanted side reactions during the subsequent esterification step. The formation of an acetonide is a common and effective strategy.

-

Synthesis of the Acyl Side Chain: Preparation of (2'E,4'E)-decadienoic acid, which will be coupled to the ingenol backbone.

-

Esterification: Coupling of the protected ingenol with (2'E,4'E)-decadienoic acid to form the ester linkage at the C-3 position.

-

Deprotection and Acetylation: Selective removal of the protecting groups followed by acetylation of the C-20 hydroxyl group to yield the final product.

This strategy is based on methodologies developed for the synthesis of other ingenol-3-esters, such as ingenol mebutate.

Experimental Protocols

Synthesis of (2'E,4'E)-Decadienoic Acid

The (2'E,4'E)-decadienoic acid side chain can be synthesized via several established methods. One common approach is the Wittig or Horner-Wadsworth-Emmons reaction.

Protocol:

-

Step 1: Oxidation of Heptanal to Hept-2-enal. Heptanal is oxidized to (E)-hept-2-enal using an appropriate oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation.

-

Step 2: Horner-Wadsworth-Emmons Reaction. (E)-hept-2-enal is reacted with the anion of triethyl phosphonoacetate in a suitable solvent like tetrahydrofuran (B95107) (THF) at low temperature. This reaction stereoselectively forms the (2'E,4'E) double bonds.

-

Step 3: Saponification. The resulting ethyl (2'E,4'E)-decadienoate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.

-

Purification: The final product, (2'E,4'E)-decadienoic acid, is purified by crystallization or column chromatography.

Synthesis of Ingenol-5,20-acetonide (Intermediate 1)

To achieve selective esterification at the C-3 position, the more reactive C-5 and C-20 hydroxyl groups of ingenol are protected as an acetonide.

Protocol:

-

A solution of ingenol in anhydrous acetone (B3395972) is treated with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of a mild base, such as sodium bicarbonate solution.

-

The product, ingenol-5,20-acetonide, is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification is achieved by column chromatography on silica (B1680970) gel.

Synthesis of 3-O-(2'E,4'E-Decadienoyl)ingenol-5,20-acetonide (Intermediate 2)

The protected ingenol is then esterified with the prepared (2'E,4'E)-decadienoic acid. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for this transformation.

Protocol:

-

To a solution of ingenol-5,20-acetonide (Intermediate 1) and (2'E,4'E)-decadienoic acid in an anhydrous aprotic solvent (e.g., dichloromethane), is added DMAP (catalytic amount) and DCC.

-

The reaction mixture is stirred at room temperature for several hours until completion.

-

The dicyclohexylurea (DCU) byproduct is removed by filtration.

-

The filtrate is washed successively with dilute acid (e.g., 1 M HCl) and brine, then dried over anhydrous sodium sulfate.

-

After removal of the solvent, the crude product is purified by column chromatography to yield 3-O-(2'E,4'E-decadienoyl)ingenol-5,20-acetonide.

Synthesis of 3-O-(2'E,4'E-Decadienoyl)ingenol (Intermediate 3)

The acetonide protecting group is removed under acidic conditions to liberate the C-5 and C-20 hydroxyl groups.

Protocol:

-

The protected ester (Intermediate 2) is dissolved in a mixture of acetic acid and water.

-

The solution is heated gently (e.g., to 40-50 °C) and the reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., saturated sodium bicarbonate solution).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography affords 3-O-(2'E,4'E-decadienoyl)ingenol.

Synthesis of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol (Final Product)

The final step is the selective acetylation of the primary hydroxyl group at the C-20 position.

Protocol:

-

3-O-(2'E,4'E-decadienoyl)ingenol (Intermediate 3) is dissolved in a suitable solvent such as dichloromethane.

-

The solution is cooled in an ice bath, and a mild acetylating agent, such as acetic anhydride, is added in the presence of a base like pyridine (B92270) or triethylamine.

-

The reaction is stirred at low temperature and monitored by TLC.

-

Once the reaction is complete, it is quenched with water or a saturated solution of ammonium (B1175870) chloride.

-

The product is extracted, and the organic phase is washed, dried, and concentrated.

-

The final product, 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol, is purified by preparative high-performance liquid chromatography (HPLC) or column chromatography.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the synthesis of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol. Yields are based on analogous reactions reported in the literature.

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Starting Material | Product | Expected Yield (%) |

| 1 | Acetonide Protection | Ingenol | Ingenol-5,20-acetonide | >90 |

| 2 | Esterification | Ingenol-5,20-acetonide | 3-O-(2'E,4'E-Decadienoyl)ingenol-5,20-acetonide | 80-90 |

| 3 | Deprotection | 3-O-(2'E,4'E-Decadienoyl)ingenol-5,20-acetonide | 3-O-(2'E,4'E-Decadienoyl)ingenol | 70-80 |

| 4 | Acetylation | 3-O-(2'E,4'E-Decadienoyl)ingenol | 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol | 60-70 |

Table 2: Spectroscopic Data for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol

| Technique | Key Signals |

| ¹H NMR | Characteristic signals for the ingenol core protons, the acetyl methyl protons (singlet around δ 2.1 ppm), and the protons of the decadienoyl side chain, including the olefinic protons with large coupling constants indicative of the E,E-configuration. |

| ¹³C NMR | Resonances corresponding to the ingenol skeleton, the acetyl carbonyl and methyl carbons, and the carbons of the decadienoyl moiety, including the ester carbonyl and the four olefinic carbons. |

| Mass Spec (HRMS) | Calculated m/z for the molecular ion [M+H]⁺ or [M+Na]⁺ consistent with the molecular formula C₃₂H₄₄O₇. |

Visualizations

Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram.

Caption: Synthetic route to 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol.

Signaling Pathway of Ingenol Derivatives

Ingenol esters are known to activate Protein Kinase C (PKC), which is a key enzyme in many signal transduction cascades. The binding of ingenol derivatives to the C1 domain of PKC mimics the action of the endogenous ligand, diacylglycerol (DAG).

Caption: Simplified signaling pathway of ingenol esters via PKC activation.

Conclusion

The synthesis of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol, while challenging due to the complex and sensitive nature of the ingenol scaffold, is achievable through a well-designed semi-synthetic approach. The strategy outlined in this guide, which employs protecting group chemistry to achieve selective functionalization, provides a robust framework for obtaining this compound for further research. The detailed protocols and expected data serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery who are interested in exploring the therapeutic potential of novel ingenol derivatives. Further optimization of each synthetic step may lead to improved overall yields and facilitate the generation of a wider range of analogs for comprehensive SAR studies.

A Technical Guide to the Natural Sources and Bioassay-Guided Separation of Ingenol Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, bioassay-guided separation, and relevant experimental protocols for ingenol (B1671944) compounds, a class of diterpenoids with significant therapeutic potential. The information is tailored for professionals in drug discovery and development, offering detailed methodologies and quantitative data to support further research.

Natural Sources of Ingenol Compounds

Ingenol and its derivatives are primarily found in the genus Euphorbia, a large and diverse group of plants. The milky latex of these plants is a particularly rich source of these compounds. While numerous Euphorbia species contain ingenol derivatives, the concentrations can vary significantly.

Euphorbia peplus is the original natural source of ingenol mebutate (formerly known as ingenol-3-angelate or PEP005), the active ingredient in the FDA-approved drug Picato®, used for the topical treatment of actinic keratosis. However, due to the low concentration of ingenol mebutate in this plant, other species are often utilized for the extraction of ingenol, which can then be semi-synthetically modified. Euphorbia lathyris seeds are a notable source for the isolation of ingenol itself[1].

Recent studies have quantified the ingenol content in a wide range of Euphorbia species, identifying promising candidates for sourcing these valuable compounds. The highest concentration has been found in the lower leafless stems of Euphorbia myrsinites[2].

Table 1: Quantitative Yield of Ingenol from Various Euphorbia Species

| Euphorbia Species | Plant Part | Ingenol Yield (Dry Weight) | Reference |

| Euphorbia myrsinites | Lower leafless stems | 547 mg/kg | [2] |

| Euphorbia lathyris | Seeds | ~100 mg/kg | [1] |

| Euphorbia tithymaloides 'Nanus' | Not specified | 527.82 ± 38.19 µmol/kg | [3] |

| Euphorbia tithymaloides | Not specified | 402.81 ± 28.89 µmol/kg | [3] |

| Euphorbia milii | Not specified | 391.30 ± 43.51 µmol/kg | [3] |

| Euphorbia ammak | Not specified | 379.75 ± 34.68 µmol/kg | [3] |

| Euphorbia trigona | Not specified | 357.07 ± 34.29 µmol/kg | [3] |

Bioassay-Guided Separation of Ingenol Compounds

The isolation of specific ingenol compounds from complex plant extracts is guided by bioassays that assess their biological activity. This approach ensures that the purification process is focused on the most potent and therapeutically relevant molecules. The primary bioassays used for ingenol compounds target their known mechanisms of action, namely the activation of Protein Kinase C (PKC) and the induction of cell death in cancer cell lines.

The general workflow for bioassay-guided separation begins with the extraction of dried plant material, followed by a series of fractionation steps. Each fraction is tested in the relevant bioassays, and the most active fractions are subjected to further purification until pure, active compounds are isolated.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the bioassay-guided separation of ingenol compounds.

Extraction and Fractionation

This protocol is a representative example based on methodologies described in the literature[4][5].

-

Preparation of Plant Material: Air-dry the collected Euphorbia plant material at room temperature and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with methanol (B129727) (e.g., 1 kg of plant material in 5 L of methanol) at room temperature for 48-72 hours with occasional agitation. Filter the extract and repeat the extraction process two more times. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude methanol extract.

-

Solvent Partitioning: Dissolve the crude methanol extract in a methanol-water mixture (e.g., 9:1 v/v) and partition it successively with n-hexane and then chloroform (B151607) (or ethyl acetate). This will separate the compounds based on their polarity.

-

Bioassay of Fractions: Evaporate the solvents from the n-hexane, chloroform, and aqueous methanol fractions. Subject each fraction to the chosen bioassays (PKC activation and/or antiproliferative assays) to identify the most active fraction(s).

-

Silica Gel Column Chromatography: Pack a glass column with silica gel 60 and equilibrate with a non-polar solvent (e.g., n-hexane). Apply the most active fraction (e.g., the chloroform fraction) to the column. Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate (B1210297) in n-hexane. Collect the eluate in numerous small fractions.

-

Bioassay of Sub-fractions: Monitor the collected fractions by thin-layer chromatography (TLC) and pool those with similar profiles. Test the pooled sub-fractions in the bioassays to pinpoint the fractions containing the active compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the active sub-fractions using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water) to isolate the pure ingenol compounds.

Protein Kinase C (PKC) Activation Assay

This protocol is a general representation of a non-radioactive, ELISA-based PKC activity assay[6][7].

-

Reagent Preparation: Prepare all buffers and reagents as per the manufacturer's instructions for a commercial PKC assay kit. This typically includes a kinase assay buffer, ATP solution, a specific PKC peptide substrate (e.g., KRTLRR) pre-coated on a 96-well plate, a phosphospecific substrate antibody, and an HRP-conjugated secondary antibody.

-

Sample Preparation: Dissolve the dried fractions or pure compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the test samples in the kinase assay buffer.

-

Kinase Reaction: Add the diluted samples, a positive control (e.g., a known PKC activator like phorbol (B1677699) 12-myristate 13-acetate), and a negative control (vehicle) to the wells of the substrate-coated microtiter plate.

-

Initiation of Reaction: Add a solution containing purified, active PKC enzyme to each well, followed by the ATP solution to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

-

Detection:

-

Stop the reaction by washing the wells with a wash buffer.

-

Add the phosphospecific primary antibody to each well and incubate at room temperature for 60 minutes.

-

Wash the wells to remove unbound primary antibody.

-

Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Wash the wells to remove the unbound secondary antibody.

-

Add a TMB substrate solution and incubate until a blue color develops.

-

Stop the color development by adding a stop solution (e.g., sulfuric acid), which will turn the color to yellow.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of phosphorylated substrate, and thus to the PKC activity.

Antiproliferative Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation[8][9].

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549, or a keratinocyte cell line like HaCaT) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test fractions or pure compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a positive control (e.g., doxorubicin) and a negative control (vehicle, e.g., DMSO at a final concentration of <0.1%).

-

Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathway of Ingenol Compounds

Ingenol mebutate and related compounds are potent activators of Protein Kinase C (PKC) isoforms. The activation of PKC, particularly PKCδ, is a key event that triggers downstream signaling cascades, ultimately leading to cell death and an inflammatory response. The binding of ingenol compounds to the C1 domain of PKC mimics the action of the endogenous second messenger diacylglycerol (DAG). This leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the MEK/ERK cascade.

Quantitative Bioactivity Data

The biological activity of ingenol derivatives can vary based on their specific chemical structure. The following table summarizes some of the available quantitative data on the antiproliferative activity of these compounds.

Table 2: Antiproliferative Activity of Selected Ingenol Derivatives

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| Ingenol Mebutate | Keratinocytes | Cytotoxicity Assay | 0.84 | [10] |

| Ingenane Derivative 6 | Keratinocytes | Cytotoxicity Assay | 0.39 | [10] |

| Ingenane Derivative 7 | Keratinocytes | Cytotoxicity Assay | 0.32 | [10] |

| Ingenol-3-dodecanoate (IngC) | Esophageal Cancer Cell Lines | MTS Assay | 3.6 to 6.6-fold more potent than ingenol-3-angelate and ingenol 3,20-dibenzoate | [11] |

This guide provides a foundational understanding of the processes involved in the discovery and preclinical evaluation of ingenol compounds from natural sources. The detailed protocols and quantitative data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. abcam.com [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]